molecular formula C8H9FN2O3 B562078 Tegafur-13C,15N2 CAS No. 1189456-27-6

Tegafur-13C,15N2

Cat. No. B562078
Key on ui cas rn: 1189456-27-6
M. Wt: 203.148
InChI Key: WFWLQNSHRPWKFK-HLDOMDIUSA-N
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Patent
US05426244

Procedure details

A stirrer, a cooler and a temperature indicator were provided to a four-necked flask having an internal volume of 200 ml; to this flask, 13.0 g of phenol, 4.0 g of 1,4-dioxane, 6.0 g of water and 1.3 g of TS-1 catalyst, prepared according to the above described procedure, were added, and heated to 70° C. by an oil bath. After the temperature of the mixture reached 70° C., 3.0 g of 31 weight % of hydrogen peroxide was added dropwise using a quantitative pump over 2 hours, and stirred further for 20 minutes after the addition. The reaction solution was analyzed by liquid chromatography, and the yields of hydroquinone and catechol were calculated. The results are shown in Table 1.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
catalyst
Reaction Step One
Name
Quantity
6 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[O:8]1[CH2:13][CH2:12][O:11]CC1.OO>C1COC(N2C(=O)NC(=O)C(F)=C2)C1.O>[C:1]1([CH:6]=[CH:5][C:4]([OH:8])=[CH:3][CH:2]=1)[OH:7].[C:13]1([C:12](=[CH:6][CH:1]=[CH:2][CH:3]=1)[OH:11])[OH:8]

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
4 g
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
1.3 g
Type
catalyst
Smiles
C1CC(OC1)N2C=C(C(=O)NC2=O)F
Name
Quantity
6 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred further for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A stirrer, a cooler and a temperature indicator were provided to a four-necked flask
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
reached 70° C.
CUSTOM
Type
CUSTOM
Details
over 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
after the addition

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C1(O)=CC=C(O)C=C1
Name
Type
product
Smiles
C=1(O)C(O)=CC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05426244

Procedure details

A stirrer, a cooler and a temperature indicator were provided to a four-necked flask having an internal volume of 200 ml; to this flask, 13.0 g of phenol, 4.0 g of 1,4-dioxane, 6.0 g of water and 1.3 g of TS-1 catalyst, prepared according to the above described procedure, were added, and heated to 70° C. by an oil bath. After the temperature of the mixture reached 70° C., 3.0 g of 31 weight % of hydrogen peroxide was added dropwise using a quantitative pump over 2 hours, and stirred further for 20 minutes after the addition. The reaction solution was analyzed by liquid chromatography, and the yields of hydroquinone and catechol were calculated. The results are shown in Table 1.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
catalyst
Reaction Step One
Name
Quantity
6 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[O:8]1[CH2:13][CH2:12][O:11]CC1.OO>C1COC(N2C(=O)NC(=O)C(F)=C2)C1.O>[C:1]1([CH:6]=[CH:5][C:4]([OH:8])=[CH:3][CH:2]=1)[OH:7].[C:13]1([C:12](=[CH:6][CH:1]=[CH:2][CH:3]=1)[OH:11])[OH:8]

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
4 g
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
1.3 g
Type
catalyst
Smiles
C1CC(OC1)N2C=C(C(=O)NC2=O)F
Name
Quantity
6 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred further for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A stirrer, a cooler and a temperature indicator were provided to a four-necked flask
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
reached 70° C.
CUSTOM
Type
CUSTOM
Details
over 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
after the addition

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C1(O)=CC=C(O)C=C1
Name
Type
product
Smiles
C=1(O)C(O)=CC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05426244

Procedure details

A stirrer, a cooler and a temperature indicator were provided to a four-necked flask having an internal volume of 200 ml; to this flask, 13.0 g of phenol, 4.0 g of 1,4-dioxane, 6.0 g of water and 1.3 g of TS-1 catalyst, prepared according to the above described procedure, were added, and heated to 70° C. by an oil bath. After the temperature of the mixture reached 70° C., 3.0 g of 31 weight % of hydrogen peroxide was added dropwise using a quantitative pump over 2 hours, and stirred further for 20 minutes after the addition. The reaction solution was analyzed by liquid chromatography, and the yields of hydroquinone and catechol were calculated. The results are shown in Table 1.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
catalyst
Reaction Step One
Name
Quantity
6 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[O:8]1[CH2:13][CH2:12][O:11]CC1.OO>C1COC(N2C(=O)NC(=O)C(F)=C2)C1.O>[C:1]1([CH:6]=[CH:5][C:4]([OH:8])=[CH:3][CH:2]=1)[OH:7].[C:13]1([C:12](=[CH:6][CH:1]=[CH:2][CH:3]=1)[OH:11])[OH:8]

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
4 g
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
1.3 g
Type
catalyst
Smiles
C1CC(OC1)N2C=C(C(=O)NC2=O)F
Name
Quantity
6 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred further for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A stirrer, a cooler and a temperature indicator were provided to a four-necked flask
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
reached 70° C.
CUSTOM
Type
CUSTOM
Details
over 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
after the addition

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C1(O)=CC=C(O)C=C1
Name
Type
product
Smiles
C=1(O)C(O)=CC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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